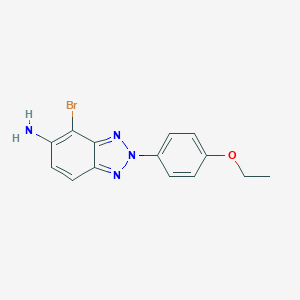![molecular formula C27H28ClN3O3 B243519 N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B243519.png)
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-phenylcyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-phenylcyclopentanecarboxamide, commonly known as CPP-109, is a small molecule drug that has been extensively studied for its potential therapeutic applications in the treatment of addiction and related disorders. CPP-109 is a derivative of the naturally occurring compound GABA (gamma-aminobutyric acid), which is an inhibitory neurotransmitter in the central nervous system.
Wirkmechanismus
CPP-109 works by inhibiting the activity of GABA transaminase, an enzyme that breaks down GABA in the brain. This leads to an increase in GABA levels, which in turn leads to a decrease in the activity of dopamine neurons in the brain's reward center. This decrease in dopamine activity is thought to be responsible for the drug's therapeutic effects in reducing drug-seeking behavior and craving.
Biochemical and physiological effects:
CPP-109 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase GABA levels in the brain, decrease dopamine activity in the reward center of the brain, and reduce drug-seeking behavior and craving in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CPP-109 is that it has been extensively studied in preclinical models of addiction, and has shown promising results in reducing drug-seeking behavior and craving. However, one limitation of CPP-109 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are a number of potential future directions for research on CPP-109. One area of interest is in studying the drug's potential therapeutic applications in other disorders, such as anxiety and depression. Another area of interest is in developing more potent and selective inhibitors of GABA transaminase, which could lead to more effective drugs for the treatment of addiction and related disorders. Finally, there is a need for clinical trials to evaluate the safety and efficacy of CPP-109 in humans.
Synthesemethoden
CPP-109 is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various chemical reagents and intermediates, including piperazine, furfural, and 1-phenylcyclopentanecarboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
CPP-109 has been extensively studied for its potential therapeutic applications in the treatment of addiction and related disorders. It has been shown to be effective in reducing drug-seeking behavior and craving in preclinical studies of cocaine, alcohol, and nicotine addiction. CPP-109 works by inhibiting the activity of an enzyme called GABA transaminase, which leads to an increase in GABA levels in the brain. This increase in GABA levels is thought to be responsible for the drug's therapeutic effects.
Eigenschaften
Molekularformel |
C27H28ClN3O3 |
|---|---|
Molekulargewicht |
478 g/mol |
IUPAC-Name |
N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C27H28ClN3O3/c28-22-19-21(29-26(33)27(12-4-5-13-27)20-7-2-1-3-8-20)10-11-23(22)30-14-16-31(17-15-30)25(32)24-9-6-18-34-24/h1-3,6-11,18-19H,4-5,12-17H2,(H,29,33) |
InChI-Schlüssel |
CHWBKMYGXKJDNP-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5)Cl |
Kanonische SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-({4-[4-(1-benzofuran-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B243450.png)

![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B243453.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B243454.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B243456.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B243458.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B243461.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]pentanamide](/img/structure/B243464.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B243465.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]thiophene-2-carboxamide](/img/structure/B243467.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B243470.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B243471.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B243472.png)